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molecular formula C8H14O2 B084040 3-Methylcyclohexanecarboxylic acid CAS No. 13293-59-9

3-Methylcyclohexanecarboxylic acid

Cat. No. B084040
M. Wt: 142.2 g/mol
InChI Key: CIFSKZDQGRCLBN-UHFFFAOYSA-N
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Patent
US05086062

Procedure details

To a solution of m-toluic acid (13.6 g, 0.1 mole) in acetic acid was added platinum oxide (0.1 g) under nitrogen. The mixture was hydrogenated in a Parr shaker at 35 psi. Upon completion, the catalyst was removed by filtration and the filtrate was concentrated to dryness to give 12 g of the title compound. The NMR spectrum showed absorption at 0.84 (d, 3H), 0.90 (d, 3H), 0.99-1.13 (m, 1H), 2.21-1.46 (m, 3H), 1.54-1.65 (m, 3H), 1.70-1.98 (m, 2H) and 1.23-2.41 (m, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1>C(O)(=O)C.[Pt]=O>[CH3:10][CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=[O:8])[CH2:2]1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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